molecular formula C21H19BrN4O3S B2764252 1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine CAS No. 1112436-05-1

1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine

Cat. No. B2764252
CAS RN: 1112436-05-1
M. Wt: 487.37
InChI Key: VIJBYMZXWRDZII-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C21H19BrN4O3S and its molecular weight is 487.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds related to 1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine, such as N-Mannich bases of 1,3,4-oxadiazole, have been studied for their antimicrobial and anti-proliferative activities. These compounds display broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, they exhibit significant anti-proliferative activity against various cancer cell lines including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Anticancer Evaluation

Similar compounds, particularly those with a piperazine substituent, demonstrate considerable anticancer activity. These compounds have been studied for their effectiveness against a range of cancer cell lines, such as lung, kidney, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Treatment of Major Depressive Disorder

1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine, a closely related compound, has been identified as a multimodal compound for treating major depressive disorder. It functions as an antagonist and agonist at various serotonin receptors and inhibits the serotonin transporter. This compound's multimodal activity profile is distinct from current antidepressants and shows promise in antidepressant and anxiolytic-like effects (Mørk et al., 2012).

Molecular Structure Characterization

Studies on compounds structurally related to 1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine focus on their molecular structure. Characterization of these compounds includes the investigation of intermolecular interactions and crystal packing, providing valuable insights into their molecular properties (Wang et al., 2004).

Biological Screening and Fingerprint Applications

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. These compounds have also been evaluated for potential use in latent fingerprint analysis, demonstrating their versatility in both biological screening and forensic applications (Khan et al., 2019).

properties

IUPAC Name

N-(4-bromophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-25-16-9-8-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-12(22)5-7-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJBYMZXWRDZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine

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